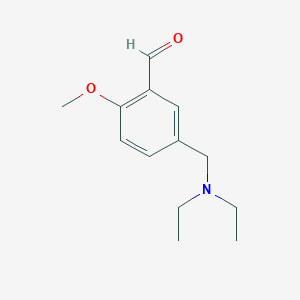

5-((Diethylamino)methyl)-2-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

5-(diethylaminomethyl)-2-methoxybenzaldehyde |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)9-11-6-7-13(16-3)12(8-11)10-15/h6-8,10H,4-5,9H2,1-3H3 |

InChI Key |

UDTYTFYGFMERGB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Formation of the Schiff base: 2-methoxybenzaldehyde reacts with diethylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((Diethylamino)methyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed

Oxidation: 5-((Diethylamino)methyl)-2-methoxybenzoic acid.

Reduction: 5-((Diethylamino)methyl)-2-methoxybenzyl alcohol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

5-((Diethylamino)methyl)-2-methoxybenzaldehyde serves as a versatile building block in the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions, making it useful in the development of pharmaceuticals and agrochemicals. For instance, it can undergo reactions such as:

- Aldol Condensation : This reaction can be utilized to form larger carbon frameworks.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups.

These reactions highlight the compound's versatility in organic synthesis and its applicability in creating diverse chemical entities .

Medicinal Chemistry

Potential Antimalarial Activity

Research indicates that derivatives of this compound may exhibit antimalarial properties. For example, analogues of this compound have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria. Modifications to the diethylamino group have been shown to influence the potency and selectivity of these compounds .

Psychoactive Research

Compounds related to this compound are being studied for their potential psychoactive effects. The structural similarities with known psychoactive substances suggest that they may interact with serotonin receptors, which could lead to novel therapeutic agents for psychiatric conditions .

Biological Applications

In Vitro Biological Studies

The compound has been evaluated in vitro for its biological activities. For instance, studies have demonstrated its potential efficacy against certain pathogens, including Leishmania species. The structural characteristics of this compound enable it to participate in biological interactions that could lead to new treatments for neglected diseases .

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study on Antimalarial Activity | Analogues showed significant activity against Plasmodium falciparum | Supports the development of new antimalarial drugs |

| Psychoactive Compound Research | Investigated as a potential serotonin receptor agonist | May lead to new treatments for mental health disorders |

| Biological Activity Against Leishmania | Demonstrated moderate efficacy in vitro | Contributes to the search for treatments for neglected tropical diseases |

Mechanism of Action

The mechanism of action of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.

Interfering with cellular processes: The compound may affect processes such as cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde can be contextualized by comparing it to analogs with varying substituents. Key differences in physicochemical properties, toxicity, and applications are summarized below:

Structural Analogs and Their Properties

Functional Group Impact on Properties

- Amino Groups: The diethylamino substituent in the target compound increases lipophilicity compared to its dimethylamino analog (). This enhances solubility in non-polar solvents, making it suitable for reactions requiring organic phases. The hydrochloride salt of the dimethylamino analog (C₁₁H₁₆ClNO₂) demonstrates improved aqueous solubility, a critical factor in pharmaceutical formulations .

- Halogenation : Fluorination in 5-(dimethoxymethyl)-2-fluorobenzaldehyde () introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This contrasts with the electron-donating methoxy group in the target compound.

- Toxicity: Compounds with diethylamino groups, such as 5-(DIETHYLAMINO)METHYL-3-(1-METHYL-5-NITROIMIDAZOL-2-YLMETHYLENE AMINO)-2-OXAZOLIDINONE HYDROCHLORIDE (), exhibit moderate toxicity (LD₅₀: 3400 mg/kg oral in mice), suggesting that the target compound may require careful handling.

Biological Activity

5-((Diethylamino)methyl)-2-methoxybenzaldehyde, commonly referred to as DEAB, is a compound that has garnered attention for its potential biological activities. This article examines its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group and a methoxybenzaldehyde moiety, which are critical for its biological activity. The specific substitution pattern on the benzene ring may influence its interaction with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that DEAB exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. A study highlighted that compounds with similar structures demonstrated enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .

Anticancer Potential

DEAB has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival. For example, in a study involving various human cancer cell lines, DEAB exhibited cytotoxic effects with IC50 values indicating potent activity against leukemia and breast cancer cells .

The biological activity of DEAB can be attributed to several mechanisms:

- Kinase Inhibition : DEAB has been found to inhibit kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cell viability in cancer cells.

- Apoptosis Induction : The compound promotes programmed cell death through the activation of apoptotic pathways, which is crucial for eliminating cancerous cells.

- Antimicrobial Mechanisms : The structural features of DEAB allow it to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

- Cytotoxicity in Cancer Cells : In one study, DEAB demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines with IC50 values of 10.32 µM and 6.62 µM respectively . These findings suggest that DEAB could be a potential candidate for further development as an anticancer agent.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of DEAB against Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth, showcasing the compound's potential as an antibacterial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10.32 | Apoptosis induction |

| Anticancer | HL-60 (Leukemia) | 6.62 | Kinase inhibition |

| Antimicrobial | E. coli | Not specified | Cell membrane disruption |

| Antimicrobial | S. aureus | Not specified | Cell membrane disruption |

Q & A

Q. What are the common synthetic routes for preparing 5-((Diethylamino)methyl)-2-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Mannich reactions due to the diethylaminomethyl and methoxy substituents. For example, analogous compounds like 5-Fluoro-2-methoxybenzaldehyde are synthesized via formylation of substituted phenols or alkylation of benzaldehyde derivatives . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation).

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, diethylamino protons at δ 2.5–3.0 ppm) .

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) .

- X-ray crystallography : Resolve steric effects of the diethylaminomethyl group (as seen in hydrazide derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals. For example:

- NBO analysis : Quantifies hyperconjugation between the aldehyde group and electron-donating substituents .

- Transition state modeling : Predicts steric hindrance from the diethylaminomethyl group during nucleophilic attack .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., replace methoxy with ethoxy) and test enzyme inhibition (e.g., acetylcholinesterase assays) .

- Meta-analysis : Cross-reference toxicity data from EPA DSSTox and PubChem to identify outliers caused by impurities or assay variability .

- Advanced analytics : Use LC-MS/MS to verify compound integrity in biological matrices, as degradation products may skew results .

Q. How can reaction pathways be engineered to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, solvent ratio) using response surface methodology .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track aldehyde conversion in real time .

- Green chemistry principles : Replace toxic solvents with ionic liquids or scCO₂ (supercritical CO₂) to improve yield and sustainability .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.